2,3-Dihydrobenzofuran-6-carboxylic acid
Overview
Description
2,3-Dihydrobenzofuran-6-carboxylic acid is a type of benzofuran compound . Benzofuran compounds are ubiquitous in nature and have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are widely distributed in higher plants such as Asteraceae, Rutaceae, Liliaceae, and Cyperaceae .
Synthesis Analysis
The synthesis of this compound involves a cooperative catalytic system comprising a Pd/XPhos complex and a potassium salt of 5-norbornene-2-carboxylic acid to promote the annulation between aryl iodides and epoxides . This process provides highly convergent access to valuable 2,3-dihydrobenzofuran (DHBF) scaffolds .Molecular Structure Analysis
The structure of a similar compound, trans-2-hydroxyisoxypropyl-3-hydroxy-7-isopentene-2,3-dihydrobenzofuran-5-carboxylic acid, was elucidated using 1D, 2D NMR analysis and mass spectrometry . It was the first reported 2,3-dihydrobenzofuran derivative having a carboxyl residue at C-5 and an isopentene moiety at C-7 .Chemical Reactions Analysis
The major compound found in the pyrolysis of Dendrocalamus asper biomass was 2,3-dihydrobenzofuran . This indicates that this compound can be produced from biomass through pyrolysis .Scientific Research Applications
Synthesis and Pharmaceutical Applications
2,3-Dihydrobenzofuran-6-carboxylic acid has been utilized in various synthetic approaches. For instance, an enantioselective synthesis of 2-ethyl-2,3-dihydrobenzofuran carboxylic acid, a precursor of (+)-efaroxan, was developed using a Baylis–Hillman adduct. (+)-Efaroxan is an α2 adrenoreceptor antagonist indicated for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's, migraine, and type II diabetes (Silveira & Coelho, 2005).
Synthesis of Related Compounds
Research has also focused on synthesizing related compounds from this compound. One study demonstrated the synthesis of 6-hydroxy-2-methylbenzofuran-4-carboxylic acid from 3,5-dihydroxybenzoate, which involved thermal one-pot cyclization and base-catalyzed hydrolysis (Mori et al., 2020).
Novel Synthesis Methods
There has been a development of novel synthesis methods for 2,3-dihydrobenzofuran derivatives. For example, an electrochemical aryl radical generation and 5-exo cyclization followed by carboxylation sequence was used for facile synthesis of 2,3-dihydrobenzofuran-3-ylacetic acids (Senboku, Michinishi, & Hara, 2011).
Diversity-Oriented Synthesis
Efficient synthetic protocols have been reported for the preparation of libraries based on benzofuran and 2,3-dihydrobenzofuran scaffolds. These compounds are core components in many biologically active natural and synthetic compounds, including approved drugs (Qin et al., 2017).
Metal-Free Synthesis
A metal-free coupling reaction between 2-vinylphenols and carboxylic acids has been developed to synthesize 3-acyloxy-2,3-dihydrobenzofurans, notable for its high atom economy and functional group tolerance (Chen et al., 2015).
Therapeutic Applications
Some 2,3-dihydrobenzofuran derivatives exhibit significant therapeutic potential. For instance, novel 2,3-dihydrobenzofuran-2-carboxylic acids have been synthesized as potent and subtype-selectivePPARalpha agonists, showing promise in the treatment of dyslipidemia with excellent cholesterol- and triglyceride-lowering activity in animal models (Shi et al., 2005).
Biocatalytic Strategies
A biocatalytic strategy has been reported for the highly diastereo- and enantioselective construction of stereochemically rich 2,3-dihydrobenzofurans. This approach involves benzofuran cyclopropanation with engineered myoglobins, expanding the biocatalytic toolbox for asymmetric C-C bond transformations (Vargas, Khade, Zhang, & Fasan, 2019).
Mechanism of Action
Target of Action
2,3-Dihydrobenzofuran-6-carboxylic acid, like many benzofuran derivatives, has been shown to have strong biological activities . . Benzofuran compounds are known to have a broad range of targets due to their diverse pharmacological activities .
Mode of Action
Benzofuran derivatives are known to interact with their targets in a variety of ways, leading to different biological effects such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Biochemical Pathways
Benzofuran derivatives are known to influence a variety of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
It is known to have high gastrointestinal absorption and is bbb permeant . Its lipophilicity (Log Po/w) is around 1.5 , which can affect its distribution in the body.
Result of Action
Benzofuran derivatives are known to have a variety of effects at the molecular and cellular level due to their diverse biological activities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, the use of biomass for the production of 2,3-dihydrobenzofuran in addition to its environmental and sustainable importance in the use of waste presents an associated economic opportunity .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
2,3-Dihydrobenzofuran-6-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase . These interactions help in mitigating oxidative damage within cells. Additionally, this compound can bind to certain proteins, influencing their structural conformation and activity. This compound’s ability to modulate enzyme activity and protein function highlights its potential therapeutic applications.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in oxidative stress and inflammation . By modulating the activity of key signaling molecules, this compound can alter gene expression patterns, leading to changes in cellular metabolism and function. For instance, it can upregulate the expression of antioxidant genes, enhancing the cell’s ability to combat oxidative stress. Additionally, this compound has been found to inhibit the proliferation of certain cancer cell lines, suggesting its potential as an anti-cancer agent.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves the binding of the compound to specific enzymes, leading to either inhibition or activation of their catalytic activity . For example, it can inhibit the activity of enzymes involved in pro-inflammatory pathways, thereby reducing inflammation. Additionally, this compound can interact with transcription factors, influencing gene expression and subsequent protein synthesis. These molecular interactions underscore the compound’s versatility in modulating various biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over different time periods. The compound has shown stability under various experimental conditions, maintaining its biochemical activity over extended periods . It is subject to degradation under extreme pH conditions or prolonged exposure to light. Long-term studies have indicated that continuous exposure to this compound can lead to sustained changes in cellular function, such as enhanced antioxidant capacity and reduced inflammatory responses.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low to moderate doses, the compound has been found to exert beneficial effects, such as reducing oxidative stress and inflammation . At high doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications. Threshold effects have also been observed, where a minimum effective dose is required to achieve the desired biochemical and cellular outcomes.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II biotransformation reactions . Enzymes such as cytochrome P450 oxidases play a crucial role in its metabolism, converting it into more water-soluble metabolites that can be excreted from the body. The compound’s interaction with metabolic enzymes can also influence metabolic flux, altering the levels of various metabolites within cells.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These transporters facilitate the compound’s uptake into cells, where it can exert its biochemical effects. The distribution of this compound within tissues is influenced by factors such as tissue perfusion and the presence of binding proteins. The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It has been found to localize primarily in the cytoplasm, where it interacts with various enzymes and proteins . Additionally, it can be targeted to specific organelles, such as mitochondria, through post-translational modifications or targeting signals. This localization allows this compound to modulate organelle-specific functions, such as mitochondrial respiration and reactive oxygen species production.
Properties
IUPAC Name |
2,3-dihydro-1-benzofuran-6-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O3/c10-9(11)7-2-1-6-3-4-12-8(6)5-7/h1-2,5H,3-4H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOWYEADOSDCIEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=CC(=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60593564 | |
Record name | 2,3-Dihydro-1-benzofuran-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60593564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
301836-57-7 | |
Record name | 2,3-Dihydro-1-benzofuran-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60593564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-dihydro-1-benzofuran-6-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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